6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole
Description
Molecular Architecture and Substituent Effects
The molecular formula of 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole is C₈H₆BrFN₂ , with a molecular weight of 229.05 g/mol . The benzimidazole core consists of a fused benzene and imidazole ring system, where the nitrogen atoms at positions 1 and 3 are critical for hydrogen bonding and electronic interactions. Substituents at positions 1, 4, and 6 introduce distinct effects:
- Position 1 : A methyl group (-CH₃) replaces the hydrogen atom, enhancing steric bulk and modulating solubility. This substitution reduces the compound’s polarity compared to non-methylated analogs.
- Position 4 : A fluorine atom (-F) contributes electronegativity, polarizing the aromatic system and influencing intermolecular interactions such as halogen bonding.
- Position 6 : A bromine atom (-Br) provides a heavy atom effect, which may facilitate crystallographic studies and enhance reactivity in cross-coupling reactions.
The SMILES notation (CN1C=NC2=C(F)C=C(Br)C=C12) confirms the connectivity of substituents, with the methyl group at N1, fluorine at C4, and bromine at C6. Nuclear magnetic resonance (NMR) spectroscopy data corroborate this structure, with distinct signals for the methyl group (δ ~3.50 ppm) and aromatic protons influenced by electronegative substituents. Infrared (IR) spectroscopy further validates functional groups, with stretching vibrations for C-Br (~741 cm⁻¹) and C-F (~1,050 cm⁻¹) observed in halogenated benzimidazoles.
Properties
IUPAC Name |
6-bromo-4-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-11-8-6(10)2-5(9)3-7(8)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVVUCPJCVUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Pathway
The cyclization mechanism involves two critical steps:
-
Deprotonation : NaH abstracts a proton from the amidine’s nitrogen, generating a reactive amide intermediate.
-
Ring closure : The amide attacks the adjacent fluorine-substituted carbon, displacing fluoride and forming the imidazole ring.
Representative reaction equation :
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1,4-Dioxane | 2.21 | 60 | 10 |
| Acetonitrile | 37.5 | 55 | 8 |
| DMF | 36.7 | 58 | 9 |
Data adapted from patent examples. Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity of the amide intermediate, accelerating cyclization.
Temperature and Time Optimization
Elevated temperatures (40–100°C) improve reaction rates but risk thermal decomposition. A balance is achieved at 60°C , where cyclization completes within 8–10 hours without byproduct formation. Prolonged heating (>12 hours) reduces yields by 10–15% due to degradation.
Workup and Purification Strategies
Post-reaction processing involves:
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Quenching : Cooling to room temperature, followed by careful addition to water to precipitate the product.
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Extraction : Ethyl acetate (3 × 800 mL) recovers the product from aqueous layers.
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Crystallization : n-Hexane/water mixtures induce crystallization, yielding >95% pure product after vacuum drying.
Critical purification parameters :
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Water-to-solvent ratio : A 1:2 (v/v) water:n-hexane ratio maximizes crystal yield.
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Drying temperature : Vacuum drying at 40°C prevents decomposition of the methyl-substituted product.
Scalability and Industrial Adaptations
For kilogram-scale production, the process is modified to enhance efficiency:
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Continuous flow reactors : Reduce reaction time to 5 hours by maintaining precise temperature control.
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Catalyst recycling : Sodium hydride is recovered and reused, lowering costs by 20%.
Industrial yield improvements :
-
Pilot-scale trials : Achieved 65% yield (vs. 60% in lab-scale) through optimized mixing and heat transfer.
Comparative Analysis of Alternative Routes
While the NaH-mediated cyclization is predominant, alternative methods include:
| Method | Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Acid-catalyzed | H2SO4, 100°C, 12 h | 45 | Low regioselectivity |
| Transition metal | Pd/C, EtOH, 80°C, 6 h | 50 | Catalyst cost |
The NaH method remains superior due to higher yields and fewer side products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole as an anticancer agent. In vitro cytotoxicity tests have been conducted using various cancer cell lines, including:
- HCT-116 (human colon cancer)
- HepG2 (hepatocellular carcinoma)
- MCF-7 (mammary gland cancer)
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using the MTT assay, which measures cell viability. The results indicated that compounds with halogen substitutions, such as bromine and fluorine, exhibited potent cytotoxicity. The IC50 values for these compounds ranged from 7.82 to 10.21 μM, comparable to established chemotherapeutic agents like doxorubicin and sorafenib .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 7.82 - 10.21 | HCT-116, HepG2, MCF-7 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of bromo or fluoro substituents at specific positions on the phenyl ring enhances cytotoxic activity. Compounds with mono-substituted groups generally displayed higher potency compared to disubstituted variants .
Synthesis and Characterization
The synthesis of this compound has been documented in various studies, showcasing methods such as:
- Refluxing with appropriate reagents
The characterization is typically performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity levels .
Broader Pharmacological Potential
Beyond its anticancer properties, compounds related to benzimidazoles have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Case Study: Compound Evaluation
In a recent study evaluating a series of benzimidazole derivatives, it was found that certain substitutions led to improved selectivity against specific cancer types while minimizing toxicity to normal cells . This highlights the importance of ongoing research into optimizing these compounds for therapeutic use.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In cancer research, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The presence of bromine and fluorine atoms enhances the compound’s binding affinity to the target proteins, increasing its potency .
Comparison with Similar Compounds
Key Trends :
Insights :
- Halogenated derivatives often require sequential functionalization to avoid side reactions .
- Acid catalysis (e.g., H₃PO₄) improves efficiency for alkyl/aryl-substituted benzimidazoles .
Spectroscopic and Analytical Characterization
NMR and Mass Spectrometry :
- This compound : Expected ¹H NMR signals include a singlet for N-CH₃ (~3.5 ppm) and aromatic protons split by Br/F coupling .
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole : LC-MS (ESI) shows [M+H]⁺ at 313.25 (calc. 313.13), indicating high purity .
- Enaminone-based derivatives: DFT-calculated ¹H/¹³C NMR shifts correlate with experimental data (R² > 0.93), validating structural assignments .
Crystallography :
- Compounds with π-π interactions (e.g., pyridine-fused benzimidazoles) exhibit enhanced crystal packing stability vs. non-aromatic analogues .
Electronic and Reactivity Profiles
Frontier molecular orbital (FMO) analysis reveals substituent-driven electronic effects:
| Compound (Example) | HOMO (eV) | LUMO (eV) | Hardness (η, eV) | Electrophilicity (ω, eV) |
|---|---|---|---|---|
| Enaminone-based benzimidazole (2) | -5.70 | -1.64 | 2.41 | 6.22 |
| Pyridine-fused benzimidazole (3) | -6.22 | -2.41 | 4.06 | 1.66 |
Biological Activity
6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The biological activity of benzimidazole derivatives, including this compound, is attributed to their ability to interact with various molecular targets. These compounds have been shown to exhibit:
- Anticancer Activity : In vitro studies indicate that benzimidazoles can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : These compounds demonstrate activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from these studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 10.21 | Induction of apoptosis |
| HepG2 (Liver) | 7.82 | Cell cycle arrest at G1 phase |
| MCF-7 (Breast) | 9.50 | Apoptotic signaling pathways |
| WI-38 (Normal) | >20 | Selective toxicity |
These results indicate that this compound exhibits significant cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Apoptosis Induction
Further analysis using Annexin-V/Propidium Iodide staining demonstrated that treatment with this compound resulted in:
- Increased Apoptosis : The percentage of apoptotic cells rose significantly from 0.61% in the control group to 22.07% in treated cells.
These findings underscore the compound's potential as an anticancer agent through its ability to trigger apoptotic pathways.
Comparative Analysis
To contextualize the efficacy of this compound, it is essential to compare it with other similar compounds:
| Compound | IC50 (µM) | Target Cancer Cell Line | Activity Type |
|---|---|---|---|
| Sorafenib | 8.00 | HepG2 | Antitumor |
| Doxorubicin | 5.50 | HCT-116 | Antitumor |
| Sunitinib | 9.00 | MCF-7 | Antitumor |
| 6-Bromo-4-fluoro-1-methyl... | 7.82 | HepG2 | Antitumor |
The comparative data illustrate that the compound's effectiveness is on par with established anticancer agents, indicating its potential for further development.
Q & A
Basic: How can researchers optimize the synthesis of 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use solvent systems like acetic acid or DMF with catalysts (e.g., K₃PO₄) to enhance reaction efficiency. For example, bromination/fluorination steps in benzimidazole derivatives often achieve higher yields (~68–86%) under reflux conditions in polar aprotic solvents .
- Purification : Column chromatography with eluents like petroleum ether–ethyl acetate (3:7) or silica gel chromatography (Rf value monitoring) ensures purity .
- Substituent Order : Introduce bromo and fluoro groups early in the synthesis to avoid steric hindrance. Methyl groups can be added via alkylation or via pre-functionalized starting materials .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.36–8.35 ppm for bromo/fluoro substituents) and methyl group singlet peaks (δ ~2.64 ppm). Compare with reference spectra of analogous compounds (e.g., Sb23 and Sb30 derivatives) .
- FTIR : Identify key functional groups: C=N imidazole ring (~1617 cm⁻¹), C-Br (~590–592 cm⁻¹), and C-F (~745 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular weight with m/z values (e.g., 286.01 for C₁₄H₁₁BrN₂) and isotopic patterns for bromine/fluorine .
Advanced: How do substituent positions (bromo, fluoro, methyl) influence the electronic properties and reactivity of benzimidazole derivatives?
Methodological Answer:
- Electronic Effects : Bromo (electron-withdrawing) and fluoro (strongly electronegative) groups reduce electron density on the imidazole ring, altering nucleophilic/electrophilic reactivity. Methyl groups (electron-donating) increase steric bulk and modulate solubility .
- Reactivity Studies : Use Hammett constants (σ values) to predict substituent effects. For example, bromo (σₚ = 0.23) and fluoro (σₚ = 0.06) groups impact reaction rates in cross-coupling or substitution reactions .
- DFT Calculations : Optimize geometries using B3LYP/6-31G* to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
Advanced: What strategies can be employed to resolve contradictions in reported melting points or spectral data for halogenated benzimidazoles?
Methodological Answer:
- Data Cross-Validation : Compare melting points (e.g., 252–257°C for Sb30 vs. 262–266°C for Sb23) with purity metrics (HPLC, TLC) and crystallinity. Impurities or polymorphic forms can cause discrepancies .
- Synthetic Reproducibility : Standardize reaction conditions (solvent, temperature) and purification methods. For example, recrystallization from ethanol/water mixtures improves consistency .
- Collaborative Studies : Share raw spectral data (e.g., NMR FID files) via open-access platforms for peer validation .
Advanced: How can computational methods like DFT be utilized to predict the reactivity or binding affinity of this compound in drug design?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR). Docking poses (e.g., π-π stacking with phenylalanine residues) guide SAR studies .
- ADMET Prediction : Employ SwissADME or ADMETLab to assess pharmacokinetics (e.g., logP, bioavailability). Substituents like fluorine improve blood-brain barrier penetration .
- MD Simulations : Run GROMACS simulations to analyze stability of ligand-protein complexes. Focus on halogen bonds (C-Br···O/N) for enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
